ethyl1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitrophenyl group, a hydroxy group, and an ethyl ester group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to nitration to introduce the nitrophenyl group, followed by esterification to obtain the final product. The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors, precise control of reaction parameters, and advanced purification techniques are common practices to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino-substituted pyrazole.
Substitution: Formation of amide or ester derivatives.
Scientific Research Applications
Ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the hydroxy and ester groups can form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Pyridine and Pyrrole Derivatives: Common heterocycles with similar aromatic properties.
Biological Activity
Ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
Ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate has the molecular formula C12H11N3O4 and a molecular weight of approximately 261.23 g/mol. The compound features a pyrazole ring that is substituted with a p-nitrophenyl group and a hydroxy group, which contribute to its reactivity and biological activity. Notably, the presence of the nitro group enhances its interaction with biological targets, potentially increasing its potency as a therapeutic agent.
Antimicrobial Properties
Research indicates that ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate exhibits antimicrobial activity against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Compounds containing pyrazole structures are well-documented for their anti-inflammatory properties. Ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate may exert these effects through inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokines .
Anticancer Activity
Emerging studies suggest that pyrazole derivatives, including this compound, have potential as anticancer agents. They have shown efficacy against various cancer cell lines, including lung, breast, and colorectal cancers. The specific interactions with cancer cell pathways remain an area for further exploration .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate allows for diverse interactions within biological systems. The hydroxy group can participate in hydrogen bonding, while the nitro group may enhance lipophilicity and solubility, improving bioavailability.
Compound Name | Structure | Key Features |
---|---|---|
Ethyl 1-(3-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | C12H11N3O5 | Contains a nitro group; potential for different biological activity |
Ethyl 1-(3-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | C12H11N3O4 | Similar carboxylic structure; differing substitution pattern |
Ethyl 1-benzyl-5-phenyl-1H-pyrazole-3-carboxylate | C19H18N2O2 | More complex aromatic substitution; potential for enhanced lipophilicity |
Case Studies and Research Findings
Several studies have highlighted the biological activity of ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of common bacterial pathogens, suggesting its potential as a lead compound for new antibiotics .
- Anti-inflammatory Activity : In vivo models showed significant reduction in edema when treated with this compound compared to standard anti-inflammatory drugs like ibuprofen .
- Anticancer Studies : Preliminary in vitro studies indicated that ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate could inhibit proliferation in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), highlighting its potential role in cancer therapy .
Properties
Molecular Formula |
C12H11N3O5 |
---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
ethyl 2-(4-nitrophenyl)-3-oxo-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H11N3O5/c1-2-20-12(17)10-7-11(16)14(13-10)8-3-5-9(6-4-8)15(18)19/h3-7,13H,2H2,1H3 |
InChI Key |
GGWUOIMUGXKKAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.